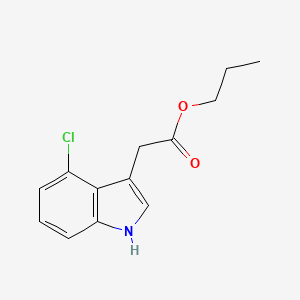![molecular formula C25H22N2O2 B12564231 2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazole CAS No. 160380-45-0](/img/structure/B12564231.png)
2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazol ist eine organische Verbindung, die zur Benzoxazol-Familie gehört. Diese Verbindung ist durch das Vorhandensein eines Morpholinrings gekennzeichnet, der an eine Phenylgruppe gebunden ist, die wiederum über eine Ethenylverknüpfung mit einer Benzoxazol-Einheit verbunden ist. Die einzigartige Struktur dieser Verbindung macht sie in verschiedenen Bereichen der wissenschaftlichen Forschung, einschließlich Chemie, Biologie und Medizin, interessant.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazol beinhaltet typischerweise einen mehrstufigen Prozess. Ein gängiges Verfahren umfasst die folgenden Schritte:
Bildung des Benzoxazol-Kerns: Der Benzoxazol-Kern kann durch Cyclisierung von o-Aminophenol mit einem Carbonsäurederivat synthetisiert werden.
Einführung der Ethenyl-Verknüpfung: Die Ethenyl-Verknüpfung wird über eine Heck-Reaktion eingeführt, bei der ein halogeniertes Benzoxazol-Derivat in Gegenwart eines Palladiumkatalysators mit einem Styrolderivat reagiert.
Anbindung des Morpholinrings: Der letzte Schritt beinhaltet die nucleophile Substitution der halogenierten Phenylgruppe durch Morpholin unter basischen Bedingungen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Fließreaktoren, Hochdurchsatz-Screening zur Optimierung des Katalysators und fortschrittliche Reinigungsverfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazol durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Reduktion der Ethenyl-Verknüpfung führt.
Substitution: Nucleophile Substitutionsreaktionen können am Morpholinring oder an der Phenylgruppe stattfinden, was zur Bildung substituierter Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Ethanol.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind oxidierte Derivate, reduzierte Derivate und verschiedene substituierte Verbindungen, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazol hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Aufgrund seiner einzigartigen photophysikalischen Eigenschaften als potenzieller Fluoreszenzsonde untersucht.
Medizin: Für seine potenziellen therapeutischen Anwendungen, einschließlich Antikrebs- und Antiviraltätigkeiten, untersucht.
Industrie: Bei der Entwicklung fortschrittlicher Materialien wie organischer Halbleiter und Leuchtdioden (LEDs) verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Zum Beispiel kann die Verbindung in biologischen Systemen mit zellulären Rezeptoren oder Enzymen interagieren, was zur Modulation von Signalwegen führt. Der genaue Mechanismus kann je nach spezifischer Anwendung und Zielstruktur variieren.
Wissenschaftliche Forschungsanwendungen
2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cellular receptors or enzymes, leading to the modulation of signaling pathways. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-{4-[2-(Morpholin-4-yl)ethoxy]phenyl}ethanon
- 2-(3-methylphenyl)-2-morpholin-4-ylethanamin
- 4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}morpholin
Einzigartigkeit
2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazol zeichnet sich durch seine einzigartige Kombination eines Benzoxazol-Kerns mit einer Morpholin-substituierten Phenylgruppe aus. Diese strukturelle Einzigartigkeit verleiht ihm besondere photophysikalische und chemische Eigenschaften, die es für spezifische Anwendungen in Forschung und Industrie wertvoll machen.
Eigenschaften
CAS-Nummer |
160380-45-0 |
|---|---|
Molekularformel |
C25H22N2O2 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
2-[2-(4-morpholin-4-ylphenyl)ethenyl]-5-phenyl-1,3-benzoxazole |
InChI |
InChI=1S/C25H22N2O2/c1-2-4-20(5-3-1)21-9-12-24-23(18-21)26-25(29-24)13-8-19-6-10-22(11-7-19)27-14-16-28-17-15-27/h1-13,18H,14-17H2 |
InChI-Schlüssel |
UOUWLJSWHKUEPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC=C(C=C2)C=CC3=NC4=C(O3)C=CC(=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



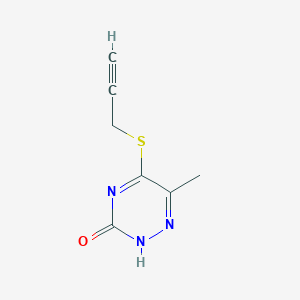
![Bis[3,4-bis(phenylethynyl)phenyl] ether](/img/structure/B12564161.png)


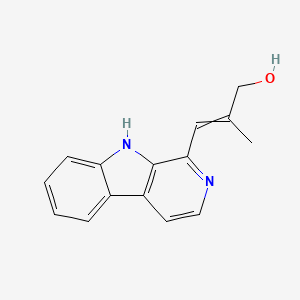

![6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide](/img/structure/B12564178.png)


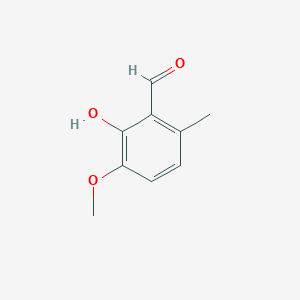
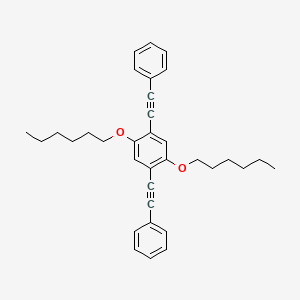
![Propanedinitrile, [[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]methylene]-](/img/structure/B12564217.png)
